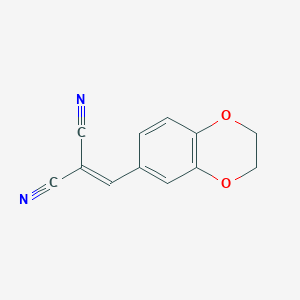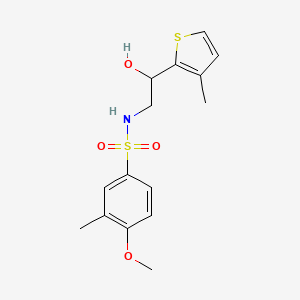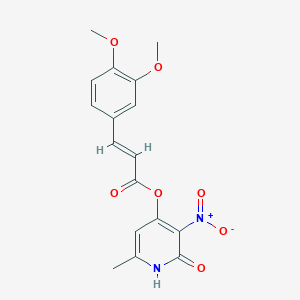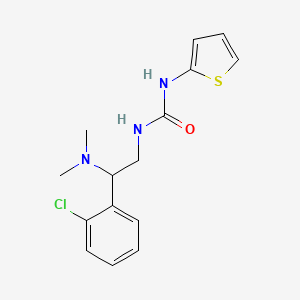
2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an organic nonlinear optical (NLO) material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), was synthesized by reflux method . Another study reported the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of the aforementioned CDA was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the CDA compound showed an optical transparency at the cut-off wavelength of 355 nm as determined by UV–Vis–NIR spectroscopy . Its thermal behavior was studied by TGA/DTA analysis .
Aplicaciones Científicas De Investigación
Nickel-Catalyzed Transfer Hydrogenation
One application involves the homogeneous transfer hydrogenation of benzonitrile derivatives, where "2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile" could potentially serve as a substrate or intermediate. A study demonstrated that using nickel catalysts in the presence of hydrogen donors such as 2-propanol or 1,4-butanediol under mild conditions leads to the formation of secondary imines. This process is crucial for synthesizing complex organic molecules and intermediates used in pharmaceuticals and fine chemicals (Garduño & García, 2017).
Bioinformatics and Brain Disorders
Another significant application lies in the bioinformatics study of Schiff bases, including compounds structurally related to "this compound". These studies aim to find new treatments for neurodegenerative diseases like Alzheimer's. Schiff bases synthesized from related compounds have been spectrally characterized and analyzed using bioinformatics tools to predict their drug-like properties and binding to therapeutic targets, indicating potential applicability in treating neuropsychiatric and neurodegenerative disorders (Avram et al., 2021).
Photophysical and Nonlinear Optical Properties
The photophysical and structural aspects of analogs of Foron Blue SR, which share a similar molecular structure with "this compound", have been investigated. These studies explore the nonlinear optical properties using Density Functional Theory (DFT) and Time-Dependent DFT, indicating potential applications in developing new materials for optical and electronic devices (Bhagwat & Sekar, 2019).
Organic Synthesis and Material Science
In material science and organic synthesis, "this compound" and its derivatives find applications in synthesizing novel compounds with potential antimicrobial activities or as intermediates in creating materials with desired photophysical properties. These compounds serve as building blocks in synthesizing complex molecular architectures used in medicinal chemistry and materials science, indicating their versatility and importance across various research fields (Hassan et al., 2012).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For instance, the CDA compound exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .
Safety and Hazards
Direcciones Futuras
The future directions for the study of these compounds could involve further exploration of their nonlinear optical properties and potential applications in optoelectronics . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-10(8-14)5-9-1-2-11-12(6-9)16-4-3-15-11/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFOWLPMEWSCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)


![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)
![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)

